molecular formula C26H20N2O2S B14346393 N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide CAS No. 90748-78-0

N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide

Katalognummer: B14346393
CAS-Nummer: 90748-78-0
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: DSVSISOOUYEFBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide is a chemical compound with the molecular formula C20H16N2O2S2. It is known for its unique structure, which includes two benzamide groups connected by a sulfanediyl bridge through a phenylene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized as an additive in the production of rubber and other polymeric materials.

Wirkmechanismus

The mechanism of action of N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide involves its interaction with specific molecular targets. The disulfide bond in the compound can undergo redox reactions, which may play a role in its biological activity. The compound can interact with proteins and enzymes, potentially affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

  • N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide
  • 2,2’-Dibenzamido Diphenyl Disulfide

Comparison: N,N’-[Sulfanediyldi(2,1-phenylene)]dibenzamide is unique due to its specific structure and the presence of the sulfanediyl bridge. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide has a similar disulfide linkage but different substituents, which can lead to variations in its chemical and biological properties .

Eigenschaften

CAS-Nummer

90748-78-0

Molekularformel

C26H20N2O2S

Molekulargewicht

424.5 g/mol

IUPAC-Name

N-[2-(2-benzamidophenyl)sulfanylphenyl]benzamide

InChI

InChI=1S/C26H20N2O2S/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)31-24-18-10-8-16-22(24)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)

InChI-Schlüssel

DSVSISOOUYEFBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.